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Topic: Standard Protocol for using ARPE-19 in Cell Culture

Introduction

The ARPE-19 cell line is a spontaneously immortalized human retinal pigment epithelial (RPE)
cell line derived from a 19-year-old male. These cells exhibit morphological and functional
characteristics of RPE cells in vivo, making them a valuable model for studying retinal biology,
disease pathogenesis (e.g., age-related macular degeneration), and for pharmacological and
toxicological screening. This document provides a comprehensive guide to the standard
protocols for culturing, maintaining, and experimenting with the ARPE-19 cell line.

Data Presentation: ARPE-19 Culture Parameters

The following table summarizes key quantitative parameters for the culture of ARPE-19 cells,
compiled from various sources. These parameters can be optimized based on specific
experimental needs.
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Parameter

Standard Culture

Differentiation
Protocol

Source(s)

Seeding Density

1x10M to 3 x 10™M4

cells/cm?

1x10"5to 2 x 105
cells/cmz on Transwell

inserts

[1](2]

N/A (long-term

Sub-cultivation Ratio 1:3to 1.5 [3]
culture)
Every 3-5 days (at 80-
Passage Frequency N/A [1]
90% confluency)
Population Doublin Approximately 55-65
o oo ’ N/A B4
Time hours
Incubation Time ] ]
) 5-15 minutes 5-10 minutes [5]
(Trypsin)
Centrifugation Speed 125-400 x g 125x g [1]
Centrifugation Time 5-12 minutes 5 minutes [1]
o >50 MQ-cm?
Trans-epithelial ) )
Low (increases with [6]

Resistance (TER)

differentiation)

Experimental Protocols
General Cell Culture and Maintenance of ARPE-19 Cells

This protocol describes the standard procedure for thawing, culturing, and passaging ARPE-19

cells.

Materials:

« ARPE-19 cells (e.g., ATCC CRL-2302)

o Complete Growth Medium: DMEM/F12 medium (e.g., ATCC 30-2006) supplemented with

10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]
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Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

0.25% Trypsin-EDTA solution[1]

T-25 or T-75 cell culture flasks

Humidified incubator at 37°C with 5% CO2[1][3]

Water bath at 37°C

Centrifuge

Procedure:

a. Thawing Cryopreserved Cells:

o Rapidly thaw the vial of frozen ARPE-19 cells by gentle agitation in a 37°C water bath
(approximately 2 minutes).

o Transfer the cell suspension to a 15 mL conical tube containing 9.0 mL of pre-warmed
complete growth medium.

o Centrifuge the cell suspension at 150-400 x g for 8-12 minutes.

e Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-
warmed complete growth medium.

o Transfer the cell suspension to a T-25 or T-75 culture flask.

e Incubate the flask at 37°C in a humidified 5% CO2 incubator.[1]

b. Routine Cell Maintenance:

o Observe the cells daily under a microscope to monitor their health and confluency.

e Change the culture medium every 2-3 days by aspirating the old medium and adding fresh,
pre-warmed complete growth medium.[1]

c. Sub-culturing (Passaging) ARPE-19 Cells:
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e When the cells reach 80-90% confluency, aspirate the culture medium.
e Wash the cell monolayer once with PBS.

e Add 1-2 mL (for a T-25 flask) or 2-3 mL (for a T-75 flask) of 0.25% Trypsin-EDTA solution to
cover the cell layer.[1]

e Incubate at 37°C for 5-15 minutes, or until the cells detach.[5]

o Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

o Gently pipette the cell suspension up and down to ensure a single-cell suspension.

« Transfer the cell suspension to a conical tube and centrifuge at 125 x g for 5 minutes.[1]
o Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
e Seed new culture flasks at a sub-cultivation ratio of 1:3 to 1:5.[3]

¢ Incubate the new flasks at 37°C in a humidified 5% CO2 incubator.

Differentiation of ARPE-19 Cells on Transwell Inserts

This protocol describes a method to differentiate ARPE-19 cells to form a polarized monolayer,
which better mimics the in vivo RPE.

Materials:

e Confluent ARPE-19 cells

o Complete Growth Medium

 Differentiation Medium (Complete Growth Medium with reduced serum, e.g., 1% FBS)
e Transwell permeable supports (e.g., 0.4 um pore size)

o Fibronectin (for coating)[1]

Procedure:
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Coat the apical side of the Transwell inserts with fibronectin according to the manufacturer's
instructions.[1]

Harvest ARPE-19 cells as described in the sub-culturing protocol.

Seed the cells at a high density (e.g., 1 x 10”5 cells/cm?) onto the fibronectin-coated
Transwell inserts in complete growth medium.

Allow the cells to adhere and become confluent for 2-3 days.
Once confluent, switch to a low-serum differentiation medium (e.g., 1% FBS).

Culture the cells for 4-6 weeks, changing the medium in both the apical and basal
compartments every 2-3 days.

Differentiation can be monitored by measuring the trans-epithelial resistance (TER) and by
immunofluorescence staining for RPE-specific markers (e.g., ZO-1, RPE65).

Mandatory Visualizations
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Caption: Standard workflow for the preparation and use of ARPE-19 cells.
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Caption: Workflow for the differentiation of ARPE-19 cells on permeable supports.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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